2-Ethyl-1-[(2-methoxyphenyl)methyl]benzimidazole 2-Ethyl-1-[(2-methoxyphenyl)methyl]benzimidazole 2-ethyl-1-[(2-methoxyphenyl)methyl]benzimidazole is a member of benzimidazoles.
Brand Name: Vulcanchem
CAS No.: 497229-91-1
VCID: VC4950382
InChI: InChI=1S/C17H18N2O/c1-3-17-18-14-9-5-6-10-15(14)19(17)12-13-8-4-7-11-16(13)20-2/h4-11H,3,12H2,1-2H3
SMILES: CCC1=NC2=CC=CC=C2N1CC3=CC=CC=C3OC
Molecular Formula: C17H18N2O
Molecular Weight: 266.344

2-Ethyl-1-[(2-methoxyphenyl)methyl]benzimidazole

CAS No.: 497229-91-1

Cat. No.: VC4950382

Molecular Formula: C17H18N2O

Molecular Weight: 266.344

* For research use only. Not for human or veterinary use.

2-Ethyl-1-[(2-methoxyphenyl)methyl]benzimidazole - 497229-91-1

Specification

CAS No. 497229-91-1
Molecular Formula C17H18N2O
Molecular Weight 266.344
IUPAC Name 2-ethyl-1-[(2-methoxyphenyl)methyl]benzimidazole
Standard InChI InChI=1S/C17H18N2O/c1-3-17-18-14-9-5-6-10-15(14)19(17)12-13-8-4-7-11-16(13)20-2/h4-11H,3,12H2,1-2H3
Standard InChI Key NNTTVNGXVPOWDS-UHFFFAOYSA-N
SMILES CCC1=NC2=CC=CC=C2N1CC3=CC=CC=C3OC

Introduction

Structural Characteristics and Nomenclature

Benzimidazoles consist of a fused benzene and imidazole ring system, with substitution patterns dictating their chemical and biological behavior. The target compound features:

  • N1-substitution: A 2-methoxybenzyl group [(2-methoxyphenyl)methyl], introducing steric bulk and electron-donating effects via the methoxy moiety.

  • C2-substitution: An ethyl chain, enhancing lipophilicity and influencing molecular conformation .

Systematic Name: 1-[(2-Methoxyphenyl)methyl]-2-ethyl-1H-benzimidazole
Molecular Formula: C₁₇H₁₈N₂O
Molecular Weight: 266.34 g/mol (calculated from atomic masses).
Structural Analog: Comparative analysis with 2-(4-methoxyphenyl)-1H-benzimidazole (CAS 2620-81-7) reveals that ortho-substitution on the benzyl group may reduce symmetry and alter crystalline packing compared to para-substituted analogs .

Synthetic Strategies and Optimization

Traditional Alkylation Routes

N1-alkylation of 2-ethylbenzimidazole precursors with 2-methoxybenzyl halides represents a straightforward pathway. In prior studies, similar N-alkylations required:

  • Base-mediated conditions: K₂CO₃ or NaH in polar aprotic solvents (e.g., DMF, DMSO) at 60–100°C for 12–24 hours .

  • Challenges: Competing O-alkylation of the methoxy group necessitates careful stoichiometry and temperature control.

Example Protocol:

  • React 2-ethylbenzimidazole (1 equiv) with 2-methoxybenzyl chloride (1.2 equiv) in DMF at 80°C for 18 hours.

  • Quench with ice water, extract with ethyl acetate, and purify via column chromatography (SiO₂, hexane/EtOAc) .

Microwave-Assisted Synthesis

Green chemistry approaches using Er(OTf)₃ as a catalyst under microwave irradiation (100–150°C, 5–10 minutes) achieve higher yields (85–95%) and reduced side reactions compared to conventional methods . This method avoids solvents and minimizes energy consumption, aligning with industrial scalability requirements.

Comparative Efficiency:

MethodTimeYield (%)Purity (%)
Traditional Alkylation18 h65–7590–95
Microwave-Assisted10 min85–9598–99

Data extrapolated from syntheses of 1-benzyl-2-aryl benzimidazoles .

Physicochemical Properties

Experimental and Predicted Data

While direct measurements for 2-ethyl-1-[(2-methoxyphenyl)methyl]benzimidazole are unavailable, analogs suggest:

  • Density: ~1.22 g/cm³ (similar to 2-(4-methoxyphenyl)-1H-benzimidazole) .

  • Boiling Point: Estimated 430–450°C (elevated due to increased molecular weight vs. simpler benzimidazoles).

  • Solubility: Low aqueous solubility (<0.1 mg/mL); miscible with DMSO, DMF, and dichloromethane.

Thermal Stability: Differential scanning calorimetry (DSC) of related compounds shows decomposition onset at ~250°C, suggesting moderate thermal stability .

Biological Activity and Molecular Interactions

Anticancer Activity

Benzimidazoles with lipophilic N1-substituents demonstrate antiproliferative effects against cancer cells. For instance:

  • Compound 2d (1-butyl-2-(4-methoxyphenyl)benzimidazole) inhibited MDA-MB-231 breast cancer cells (IC₅₀ = 29.39 μM) .

  • Structure-Activity Relationship (SAR): Longer alkyl chains (e.g., heptyl) improve activity, suggesting the target compound’s ethyl group may limit potency unless compensated by aromatic interactions.

Challenges and Future Directions

Synthetic Hurdles

  • Regioselectivity: Avoiding O-alkylation during N1-functionalization requires precise reaction control.

  • Purification: Chromatographic separation is essential due to similar polarities of byproducts.

Pharmacological Optimization

  • Bioavailability: The compound’s logP (~3.2, estimated) may necessitate prodrug strategies for oral administration.

  • Toxicity Screening: Preliminary assays in liver microsomes and animal models are critical to assess metabolic stability and off-target effects.

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